6-甲氧基-3(2H)-异喹啉酮

描述

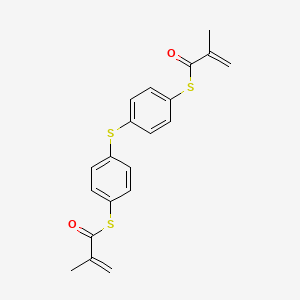

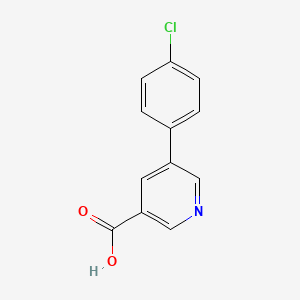

Isoquinolinones are a type of chemical compound found in a variety of biological and synthetic contexts. They are part of a larger class of compounds known as quinolinones, which are characterized by a two-ring structure with a nitrogen atom .

Synthesis Analysis

The synthesis of isoquinolinones can vary greatly depending on the specific compound. Generally, they can be synthesized through methods such as the Pictet-Spengler reaction, Bischler-Napieralski reaction, or through various cyclization reactions .Molecular Structure Analysis

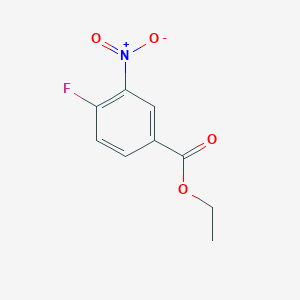

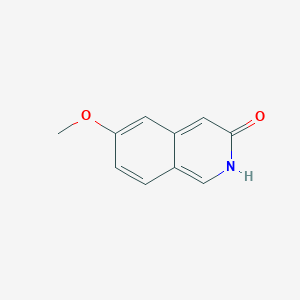

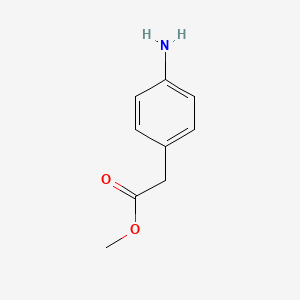

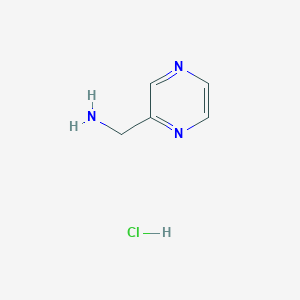

Isoquinolinones have a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The position and nature of any additional functional groups (like the methoxy group in 6-Methoxy-3(2H)-isoquinolinone) can greatly influence the compound’s properties .Chemical Reactions Analysis

Again, the specific reactions that 6-Methoxy-3(2H)-isoquinolinone can undergo would depend on its exact structure and the conditions. Isoquinolinones, in general, can undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 6-Methoxy-3(2H)-isoquinolinone would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the compound’s overall shape and size, and its charge distribution .科学研究应用

溶血活性分析

一项研究调查了 6-甲氧基-8-羟基氨基喹啉 (MAQ-NOH)(6-甲氧基-3(2H)-异喹啉酮的衍生物)对大鼠红细胞的影响。这项研究强调了该化合物诱导溶血活性的潜力,这对于了解其对红细胞的影响至关重要。研究表明,MAQ-NOH 可以通过对红细胞膜的脂质成分进行过氧化损伤而导致溶血,这种机制可以在存在还原谷胱甘肽水平的情况下得到增强。这些见解对于开发更安全的药物和了解新化合物的溶血风险至关重要 (Bolchoz, Morrow, Jollow, & McMillan, 2002)。

癌症研究的细胞毒性评估

另一个应用领域涉及合成异喹啉醌衍生物并评估其对各种癌细胞系的细胞毒活性。一项研究合成了 6-甲氧基-3(2H)-异喹啉酮的衍生物,并对其进行了抗肿瘤活性测试。这些化合物对几种人类肿瘤细胞系表现出中等到高活性的,包括胃腺癌、肺癌、膀胱癌和白血病细胞。这项研究为基于 6-甲氧基-3(2H)-异喹啉酮结构框架开发新型抗癌剂奠定了基础,突出了其作为药物发现通用支架的潜力 (Delgado, Ibacache, Theoduloz, & Valderrama, 2012)。

褪黑激素受体结合探索

进一步的研究探索了 6-甲氧基-3(2H)-异喹啉酮衍生物对褪黑激素受体的亲和力和活性。这项研究合成并评估了各种类似物,以更好地了解褪黑激素受体的结合位点,旨在开发用于睡眠和昼夜节律紊乱的潜在治疗剂。此类研究的发现有助于褪黑激素受体的药理调节,为 6-甲氧基-3(2H)-异喹啉酮衍生物在睡眠医学和精神病学中的治疗潜力提供了见解 (Faust et al., 2000)。

放射性标记用于成像应用

另一个创新应用涉及基于 6-甲氧基-3(2H)-异喹啉酮合成放射性标记化合物,以用于潜在的成像。一项研究开发了一种制备 3,4-二氢-5-[11C]甲氧基-1(2H)-异喹啉酮的方法,旨在使用正电子发射断层扫描 (PET) 对聚 (ADP-核糖) 合成酶 (PARS) 的过度激活进行成像。这种方法突出了 6-甲氧基-3(2H)-异喹啉酮衍生物在开发与 PARS 激活相关的疾病的诊断工具中的效用,为医学成像和疾病诊断提供了新的途径 (Miyake 等人,2000)。

安全和危害

未来方向

The future directions for research on a compound like 6-Methoxy-3(2H)-isoquinolinone would likely depend on its biological activity. If it shows promising activity in preliminary studies, future research could involve further studying its mechanism of action, optimizing its structure for increased activity, or investigating its potential uses in medicine or other fields .

作用机制

Target of Action

The primary targets of 6-Methoxy-2H-Isoquinolin-3-One are yet to be fully identified. It is known that isoquinolinones, the class of compounds to which 6-methoxy-2h-isoquinolin-3-one belongs, exhibit biological and pharmacological properties . These properties suggest that they interact with a variety of cellular targets, potentially including enzymes, receptors, and ion channels.

Mode of Action

The exact mode of action of 6-Methoxy-2H-Isoquinolin-3-One is not fully understood. As a member of the isoquinolinone class of compounds, it is likely to interact with its targets in a manner similar to other isoquinolinones. This interaction could involve binding to the target, leading to changes in the target’s activity .

Biochemical Pathways

The biochemical pathways affected by 6-Methoxy-2H-Isoquinolin-3-One These could include pathways involved in cell signaling, metabolism, and other cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methoxy-2H-Isoquinolin-3-One The introduction of fluorine-containing groups on a bioactive molecule can alter its properties by potentially modulating its lipophilicity and/or its pharmacokinetics .

Result of Action

The molecular and cellular effects of 6-Methoxy-2H-Isoquinolin-3-One Given the biological and pharmacological properties of isoquinolinones, it is likely that this compound has multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-2H-Isoquinolin-3-One . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

6-methoxy-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWRCWZNJABOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=O)NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615760 | |

| Record name | 6-Methoxyisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-2H-isoquinolin-3-one | |

CAS RN |

51463-14-0 | |

| Record name | 6-Methoxyisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)